rac Didemethyl Citalopram Hydrochloride
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Overview
Description
rac Didemethyl Citalopram Hydrochloride: is a metabolite of Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is known for its potential as a serotonin transporter inhibitor, making it a valuable subject in neurochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac Didemethyl Citalopram Hydrochloride typically involves the demethylation of Citalopram. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: : rac Didemethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
rac Didemethyl Citalopram Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac Didemethyl Citalopram Hydrochloride involves the inhibition of the serotonin transporter (SERT), which leads to an increase in serotonin levels in the synaptic cleft. This action enhances serotonergic neurotransmission and contributes to its antidepressant effects. The compound may also interact with other molecular targets and pathways, including the modulation of gene expression patterns in circulating lymphocytes .
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to rac Didemethyl Citalopram Hydrochloride include:
Citalopram: The parent compound, a selective serotonin reuptake inhibitor.
Desmethyl Citalopram: A metabolite of Citalopram with similar pharmacological properties.
Escitalopram: The S-enantiomer of Citalopram, known for its higher potency as an SSRI.
Uniqueness: : this compound is unique due to its specific demethylated structure, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .
Properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDJHFUISDGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675833 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-81-2 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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